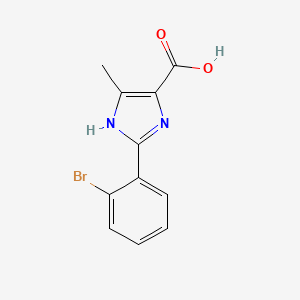
2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-phenyl-4-methyl-1H-imidazole-5-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like acetic acid. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the imidazole compound is coupled with a bromophenyl derivative in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromophenyl group under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process by providing better control over reaction parameters such as temperature and reagent concentration.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding interactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenyl-4-methyl-1H-imidazole-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(2-Chlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid: Contains a fluorine atom, leading to different electronic effects and reactivity.
Uniqueness
The presence of the bromine atom in 2-(2-Bromophenyl)-4-methyl-1H-imidazole-5-carboxylic acid imparts unique reactivity and biological properties compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, which can enhance the compound’s binding affinity to certain molecular targets.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16) |
InChIキー |
YJZGZDVPKFHTDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


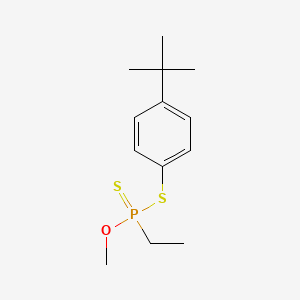
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
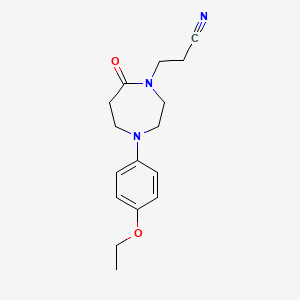
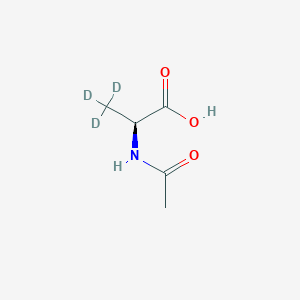
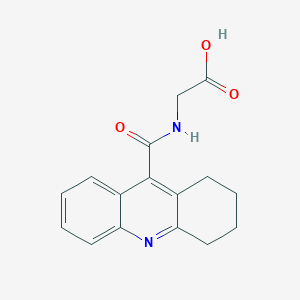

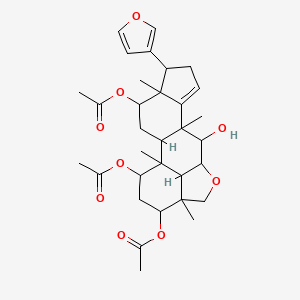


![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
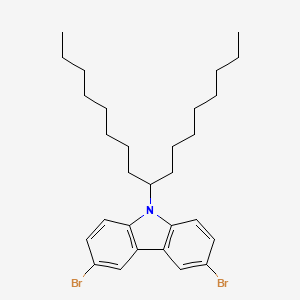
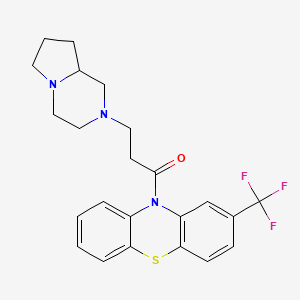
![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)

